molecular formula C21H17BrN2O4 B280217 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B280217
M. Wt: 441.3 g/mol
InChI Key: JKFONNNYDKXPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furan ring, a chromene ring, and a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves a multi-step process. One common method involves the reaction of 4-bromophenol with 2-furancarboxaldehyde in the presence of a base to form the intermediate 5-[(4-bromophenoxy)methyl]furan-2-carbaldehyde. This intermediate is then reacted with malononitrile and a suitable catalyst under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-{5-[(4-fluorophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

The presence of the bromophenoxy group in 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE distinguishes it from similar compounds

Properties

Molecular Formula

C21H17BrN2O4

Molecular Weight

441.3 g/mol

IUPAC Name

2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C21H17BrN2O4/c22-12-4-6-13(7-5-12)26-11-14-8-9-18(27-14)19-15(10-23)21(24)28-17-3-1-2-16(25)20(17)19/h4-9,19H,1-3,11,24H2

InChI Key

JKFONNNYDKXPMF-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C(=O)C1

Origin of Product

United States

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